1-Decyl-3-methylimidazolium
Description
Structure
3D Structure
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16/h12-14H,3-11H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVBLGHGCHZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048089 | |
| Record name | 1-Decyl-3-methylimidazolium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81994-88-9 | |
| Record name | 1-Decyl-3-methylimidazolium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Defining the Thermal Stability Window of 1-Decyl-3-Methylimidazolium Tetrafluoroborate: A Mechanistic and Methodological Guide
Executive Summary
1-Decyl-3-methylimidazolium tetrafluoroborate, abbreviated as[C10mim][BF4], is a highly versatile room-temperature ionic liquid (RTIL). Characterized by its extended decyl alkyl chain, this compound exhibits unique amphiphilic properties, enhancing its solubility in organic media while maintaining a remarkably low viscosity[1]. These characteristics position [C10mim][BF4] as a superior medium for electrochemical energy storage, advanced active pharmaceutical ingredient (API) separation, and as a robust extractant phase for solid-phase microextraction (SPME) coatings[1][2].
However, the deployment of [C10mim][BF4] in high-temperature industrial catalysis or as a high-voltage battery electrolyte is fundamentally constrained by its thermal stability window. Relying solely on standard dynamic thermogravimetric analysis (TGA) often leads to a hazardous overestimation of an ionic liquid's functional operating temperature[3]. This whitepaper dissects the mechanistic degradation pathways of [C10mim][BF4] and provides self-validating, causality-driven experimental workflows to accurately map its true thermal stability boundaries.
Mechanistic Determinants of Thermal Stability
To accurately define the stability window, one must first understand the molecular mechanics that govern phase transition and chemical degradation in [C10mim][BF4].
The Role of the[BF4]⁻ Anion in Thermal Degradation
Contrary to early assumptions that imidazolium cations are the weak link, thermal degradation in[BF4]-based ionic liquids typically initiates via the anion. At elevated temperatures, [C10mim][BF4] undergoes complex degradation driven by cation-anion interactions[4]. The primary decomposition mechanism proceeds via a unimolecular (S_N1) or bimolecular (S_N2) nucleophilic substitution, where the relatively weakly coordinating[BF4]⁻ anion undergoes thermal stress to release highly reactive fluoride ions[5]. This leads to two competitive degradation pathways[4][6]:
-
Carbene Formation: Nucleophilic abstraction of the acidic C2-proton on the imidazolium ring, resulting in the formation of an Arduengo carbene (imidazol-2-ylidene) and the subsequent release of hydrogen fluoride (HF) and boron trifluoride (BF3)[4].
-
Dealkylation: Nucleophilic attack on the alkyl chain, yielding 1-methylimidazole and 1-decene[4].
The Influence of the C10 (Decyl) Chain
The length of the alkyl chain heavily dictates both the lower and upper bounds of the thermal window:
-
Lower Bound (Melting Point): The ten-carbon alkyl chain disrupts crystal lattice packing due to intense steric bulk and increased free volume. This effectively depresses the melting point to -4.2 °C, granting it a wide liquidus range compared to shorter chain variants[7][8].
-
Upper Bound (Decomposition): While dynamically stable up to ~390 °C[7], the elongation of the alkyl chain increases the probability of Hofmann elimination pathways and slightly lowers the long-term isothermal stability compared to shorter variants like [C4mim][BF4][6].
Quantitative Data Synthesis
The true thermal stability window is bound by the melting point at the lower extreme, and the Maximum Operating Temperature (MOT) at the upper extreme. Note the significant discrepancy between dynamic decomposition temperature (
| Physicochemical Parameter | Value | Reference / Derivation |
| Molecular Formula | C14H27BF4N2 | [7] |
| Molecular Weight | 310.18 g/mol | [7][9] |
| Lower Limit (Melting Point) | -4.2 °C | [7] |
| Dynamic Decomposition ( | ~390 °C | [7] |
| Maximum Operating Temp (MOT) | ~250 °C | Extrapolated kinetic limit[3][4] |
Experimental Workflows: Establishing the Stability Window
To confidently utilize [C10mim][BF4] in a pharmaceutical or electrochemical setting, researchers must validate the thermal boundaries in-house. The protocols below are engineered as self-validating systems.
Protocol A: Determining the Upper Boundary via Isothermal TGA-MS
Objective: Differentiate congruent vaporization from chemical degradation to determine the Maximum Operating Temperature (MOT).
-
Sample Preparation & Dehydration:
-
Action: Dry a 10–15 mg sample of[C10mim][BF4] in a vacuum oven at 60 °C for 48 hours.
-
Causality Check: ILs are inherently hygroscopic. Retained water acts as a plasticizer and will vaporize between 100–150 °C. Without desiccation, this mass loss mimics early thermal degradation, artificially lowering the calculated
and invalidating kinetic modeling[3][10].
-
-
Dynamic Screening (Ramped TGA):
-
Action: Load the sample into a platinum pan. Purge with high-purity Nitrogen (50 mL/min). Ramp temperature from 25 °C to 600 °C at a rate of 10 °C/min.
-
Causality Check: Platinum prevents catalytic artifacting. The inert N2 purge suppresses oxidative degradation pathways, isolating pure thermal stability. This step identifies the dynamic
(~390 °C)[7][11].
-
-
Isothermal Kinetic Analysis:
-
Action: Perform step-isothermal TGA. Hold samples at 50 °C, 100 °C, and 150 °C below the dynamic
for 10 hours each. -
Causality Check: Dynamic ramping vastly overestimates operational stability. Isothermal holds reveal the degradation rate over time (
), calculating the true MOT for industrial longevity[3][11].
-
-
Mass Spectrometry (MS) Coupling:
Protocol B: Determining the Lower Boundary via DSC
Objective: Identify the phase transitions (Glass Transition,
-
Thermal Cycling:
-
Action: Encapsulate 5 mg of dried [C10mim][BF4] in an aluminum crucible. Cool from 25 °C to -80 °C at 5 °C/min using liquid nitrogen, hold for 10 minutes, then heat to 50 °C at 5 °C/min.
-
Causality Check: [C10mim][BF4] exhibits supercooling behaviors due to the long decyl chain[8]. A slow cooling rate ensures the lattice has sufficient time to organize, preventing a false glass transition signal and accurately capturing the true crystalline melting point (-4.2 °C)[7][8].
-
Workflow Visualization
The following diagram maps the logical flow of the thermal evaluation process, integrating the causal steps detailed above.
Figure 1: Workflow for defining the operational thermal stability window of [C10mim][BF4].
References
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- Source: scielo.org.
- Thermal reaction of the ionic liquid 1,2-dimethyl-(3-aminoethyl)
- Source: mdpi.
- Source: nih.
- Ionic Liquid-Based Low-Temperature Synthesis...
- Source: acs.
- Effect of the Dodecanoate Anion on Thermal Stability... (ACS Omega)
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- 6. Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-ç¸åº-3-ç²åºåªååæ°ç¡¼é ¸ç--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
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Whitepaper: Electrochemical Window Dynamics of 1-Decyl-3-Methylimidazolium ([Dmim]+) Salts in Advanced Applications
Executive Summary
Room-temperature ionic liquids (RTILs) have emerged as pivotal materials in green chemistry, active pharmaceutical ingredient (API) formulation, and synthetic electrochemistry. Among these, 1-decyl-3-methylimidazolium ([Dmim]⁺ or [C10mim]⁺) salts possess a unique structural dichotomy: a highly polar, electrochemically active imidazolium headgroup paired with a long, hydrophobic decyl tail. This whitepaper provides an in-depth mechanistic analysis of the electrochemical window (EW) of [Dmim]⁺ salts. We explore the causality behind their wide stability ranges, establish a self-validating measurement protocol, and detail their utility for drug development professionals and materials scientists.
Mechanistic Grounding: The Architecture of [Dmim]+
The electrochemical window of an ionic liquid is defined as the voltage range between its cathodic (reduction) and anodic (oxidation) limits, within which the solvent does not undergo degradation[1]. For [Dmim]⁺ salts, this window is governed by a strict division of molecular labor:
-
Cathodic Limit (Cation Driven): The reduction potential is inherently dictated by the [Dmim]⁺ cation[2]. The extension of the alkyl chain to ten carbons (decyl) significantly increases the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system compared to shorter-chain analogs (like ethyl or butyl)[3]. This elevated LUMO requires a more negative potential to inject an electron, thereby extending the cathodic stability limit to approximately -2.0 V (vs. Ag/Ag⁺)[4].
-
Anodic Limit (Anion Driven): The oxidation potential is controlled almost entirely by the paired anion[2],[5]. Hard-base anions like chloride (Cl⁻) are easily oxidized, severely truncating the anodic limit. Conversely, soft-base, fluorinated anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) strongly resist oxidation, pushing the anodic limit up to +2.6 V[4],[5].
-
Steric & Hydrophobic Effects: The 10-carbon alkyl chain creates a localized hydrophobic microenvironment[6]. This sterically shields the electroactive imidazolium ring and minimizes the ingress of trace atmospheric water, which is a primary culprit in premature electrochemical breakdown[1].
Diagram 1: Mechanistic drivers dictating the electrochemical window of [Dmim]+ ionic liquids.
Quantitative Assessment of Electrochemical Stability
The combination of [Dmim]⁺ with highly stable anions yields exceptionally wide electrochemical windows, making them robust solvents for extreme redox chemistry. Table 1 summarizes the baseline metrics for [Dmim]⁺ paired with two common anions.
Table 1: Comparative Electrochemical & Physical Data of [Dmim]+ Salts
| Physiochemical Property | [Dmim][NTf2] (Hydrophobic) | [Dmim][Cl] (Hydrophilic) |
| Anodic Limit | +2.6 V[4] | < +1.5 V[2] |
| Cathodic Limit | -2.0 V[4] | -2.0 V[2] |
| Total Electrochemical Window | 4.6 V[4] | < 3.5 V |
| Viscosity (at 24 °C) | 137 mPa·s[4] | High / Semi-solid |
| Water Miscibility | Immiscible[4] | Fully Miscible[2] |
| Primary Failure Mode | Anion oxidation at high +V | Chloride evolution (Cl₂ gas) |
Note: The electrochemical window is heavily compromised by impurities. For example, water saturation in [NTf2]- based ILs can reduce the electrochemical window by 40-60% due to the parasitic electrolysis of H₂O[7],[1].
Standardized Protocol: Self-Validating EW Determination
To ensure high data integrity, measuring the EW must utilize a self-validating systems-approach. The following step-by-step methodology incorporates mandatory Quality Control (QC) checkpoints to prevent false-positive window truncations caused by impurities or electrode degradation[7],[8].
Phase 1: Vacuum Dehydration & Karl Fischer Verification
-
Step 1: Transfer the[Dmim]⁺ salt into a vacuum oven. Dry at 60 °C for 72 hours under high vacuum (10⁻³ mbar)[8].
-
Step 2 (Self-Validation): Perform Coulometric Karl Fischer titration using a 300 µL sample[8].
-
Causality: Water acts as a parasitic redox couple. If water content exceeds 50 ppm, the cathodic limit will falsely display water reduction (~ -1.0 V) instead of [Dmim]⁺ reduction. If >50 ppm, repeat Step 1[1].
Phase 2: Three-Electrode Cell Assembly
-
Step 3: Setup a clean electrochemical cell utilizing a Glassy Carbon (GC) working electrode (WE), a Platinum (Pt) wire counter electrode (CE), and a non-aqueous Ag/Ag⁺ reference electrode[7].
-
Causality: Glassy carbon must be used because Pt working electrodes are catalytically active toward water reduction, which artificially narrows the measurable cathodic limit of the IL[7].
Phase 3: Environmental Control & Measurement
-
Step 4: Purge the sealed cell with ultra-high purity Argon (Ar) for 30 minutes. Maintain an Ar blanket during measurement.
-
Causality: Dissolved oxygen reduces rapidly in ionic liquids, causing early-onset cathodic currents.
-
Step 5: Perform Cyclic Voltammetry (CV) starting from the Open Circuit Potential (OCP). Use a scan rate of 10–100 mV/s. Scan positively until a sharp anodic current is observed, then reverse to establish the cathodic limit.
Phase 4: Data Processing & Internal Calibration
-
Step 6: Define the EW strictly as the potential range where the Faradaic current density remains below a defined cut-off (typically 1.0 mA/cm²)[8].
-
Step 7 (Self-Validation): Spike the solution with 5 mM Ferrocene (Fc). Rerun the CV. Normalize all reported potential limits against the formal potential of the Fc/Fc⁺ internal redox couple. If the Fc/Fc⁺ peak shifts between runs, your reference electrode is drifting and the measurement is invalid.
Diagram 2: Self-validating cyclic voltammetry workflow for accurate EW determination.
Implications for Drug Development and Synthesis
Understanding and manipulating the EW of [Dmim]⁺ ILs allows researchers in pharmaceutical sciences and electro-organic synthesis to innovate across multiple fronts:
-
Electrochemical API Synthesis: The 4.6 V EW of [Dmim][NTf2] provides a highly stable medium for extreme potential transformations[4]. Complex organic oxidations or reductions required for novel APIs can be driven without solvent degradation, which previously hindered the use of aqueous or standard organic electrolytes.
-
Micellar Drug Delivery Systems: The surfactant-like nature of the decyl chain allows [Dmim]⁺ salts to form micelles in aqueous solutions[2],[6]. Because they possess distinct electrochemical signatures, drug release from these IL-based microemulsions can be triggered or quantified electrochemically in physiological environments.
-
Active Pharmaceutical Sensors: For drug detection and Quality Assurance, [Dmim]⁺ salts are utilized to functionalize screen-printed electrodes. The wide EW ensures low background noise (minimal Faradaic baseline current), allowing for parts-per-billion (ppb) detection limits of highly oxidative or reductive drug metabolites.
References
-
Electrochemical Stability of Zinc and Copper Surfaces in Protic Ionic Liquids | Langmuir . Source: acs.org. URL: [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids . Source: researchgate.net. URL: [Link]
-
Organic energy devices from ionic liquids and conducting polymers . Source: rsc.org. URL:[Link]
-
An Analysis of the Aggregation Behaviour of an Ionic Liquid into Water+ Carbohydrate Solutions – A Review . Source: aip.org. URL: [Link]
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties . Source: nih.gov. URL:[Link]
-
A comparative study of ammonia solubility in imidazolium-based ionic liquids with different structural compositions . Source: dgist.ac.kr. URL:[Link]
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- 4. iolitec.de [iolitec.de]
- 5. Organic energy devices from ionic liquids and conducting polymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03281D [pubs.rsc.org]
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- 8. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Metathesis Procedure for the Synthesis of 1-Decyl-3-methylimidazolium Tetrafluoroborate ([C₁₀mim][BF₄])
This guide provides a comprehensive, field-tested protocol for the synthesis of the ionic liquid (IL) 1-decyl-3-methylimidazolium tetrafluoroborate, [C₁₀mim][BF₄]. The procedure is designed for researchers in materials science, catalysis, and drug development, offering a reliable and cost-effective pathway to a high-purity product. We will delve into the mechanistic rationale behind each step, ensuring a thorough understanding of the synthesis process.
The synthesis of [C₁₀mim][BF₄] is typically achieved through a robust two-step process: (1) a quaternization reaction to form the halide precursor, followed by (2) an anion metathesis (exchange) reaction to yield the final tetrafluoroborate salt.[1] This approach allows for modularity and is generally applicable for the synthesis of a wide array of imidazolium-based ionic liquids.[2][3]
Part 1: The Synthetic Pathway: From Precursor to Product
The overall synthesis is bifurcated into two distinct, sequential reactions.
Step A: Quaternization of 1-Methylimidazole
The initial step involves the alkylation of 1-methylimidazole with a 1-haloalkane (in this case, 1-chlorodecane or 1-bromodecane) to produce the 1-decyl-3-methylimidazolium halide precursor, [C₁₀mim][X], where X is Cl or Br. This is a classic Sₙ2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the haloalkane.[4]
Step B: Anion Metathesis
The core of this protocol is the metathesis reaction, a double displacement process where the halide anion of the precursor is exchanged for the tetrafluoroborate anion.[5] This is typically achieved by reacting the aqueous solution of the halide precursor with a tetrafluoroborate source like tetrafluoroboric acid (HBF₄) or an alkali metal salt such as sodium tetrafluoroborate (NaBF₄).[6] This method avoids the use of more expensive and potentially contaminating silver salts (e.g., AgBF₄).[7] The driving force for this reaction is often the precipitation of the inorganic halide salt (e.g., NaCl) from the reaction medium or the preferential partitioning of the more hydrophobic ionic liquid into an organic phase.[6]
Part 2: Detailed Experimental Protocol
This protocol is based on established laboratory-scale preparations and has been optimized for yield and purity.[6]
Materials and Equipment
| Reagents & Solvents | Equipment |
| 1-Methylimidazole (≥99%) | Round-bottom flasks (250 mL, 500 mL) |
| 1-Chlorodecane (≥98%) | Reflux condenser |
| Tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O) | Magnetic stirrer with heating mantle |
| Dichloromethane (DCM, ACS grade) | Separatory funnel (500 mL) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Deionized Water | Standard laboratory glassware |
| Acetonitrile (optional, for precursor synthesis) | Ice bath |
Workflow Diagram
Caption: Figure 1. Experimental workflow for [C10mim][BF4] synthesis.
Step-by-Step Methodology
1. Synthesis of 1-Decyl-3-methylimidazolium Chloride ([C₁₀mim][Cl]) Precursor
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methylimidazole (8.21 g, 0.10 mol) and 1-chlorodecane (17.67 g, 0.10 mol).
-
Rationale: An equimolar ratio is used to ensure complete consumption of the starting materials. Using the chloride precursor is often more cost-effective than the bromide.
-
-
Heat the reaction mixture with vigorous stirring at approximately 75°C for 48 hours. The reaction can also be performed in a solvent like acetonitrile to facilitate mixing.
-
After the reaction period, the product should be a viscous, pale yellow liquid. Allow the mixture to cool to room temperature. The resulting [C₁₀mim][Cl] is often used in the next step without further purification.
2. Metathesis Reaction: Synthesis of [C₁₀mim][BF₄]
-
Transfer the crude 1-decyl-3-methylimidazolium chloride (assuming quantitative yield, ~25.88 g, 0.10 mol) to a 500 mL beaker or flask and dissolve it in 250 mL of deionized water. Place the beaker in an ice bath and stir rapidly.
-
Slowly, add tetrafluoroboric acid (48% aqueous solution, 21.0 g, ~0.10 mol) dropwise to the cooled, stirring solution over a period of 15-20 minutes.[6]
-
Rationale: The reaction is exothermic; slow addition at reduced temperature prevents undesirable side reactions and ensures controlled protonation of any unreacted imidazole.
-
-
Upon addition of HBF₄, a second, denser liquid phase (the ionic liquid) will separate from the aqueous solution.[6] Continue stirring in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Transfer the entire mixture to a 500 mL separatory funnel. Allow the layers to fully separate.
-
Collect the lower ionic liquid layer. The upper aqueous layer, containing HCl and any unreacted starting materials, is discarded.
3. Purification and Product Isolation
-
Dissolve the collected ionic liquid layer in approximately 300 mL of dichloromethane (DCM).[6]
-
Rationale: [C₁₀mim][BF₄] is highly soluble in DCM, while the inorganic byproducts and residual starting materials have low solubility in it, allowing for efficient purification by washing.[6]
-
-
Return the DCM solution to the separatory funnel and wash it twice with 150 mL portions of deionized water. This step is critical for removing any remaining acid or halide impurities.[2][6]
-
Trustworthiness: Halide contamination can significantly alter the physicochemical and electrochemical properties of the final ionic liquid.[2] Multiple washings ensure a high-purity product.
-
-
Collect the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) for at least 1 hour to remove residual water.
-
Filter the solution to remove the MgSO₄.
-
Remove the dichloromethane solvent using a rotary evaporator under reduced pressure to yield the final product as a colorless, viscous liquid.[6] For maximum purity, the product should be dried further under high vacuum.
Part 3: Quantitative Data & Characterization
Stoichiometry and Expected Yield
| Compound | Formula | MW ( g/mol ) | Equivalents | Amount Used |
| 1-Methylimidazole | C₄H₆N₂ | 82.10 | 1.0 | 8.21 g (0.10 mol) |
| 1-Chlorodecane | C₁₀H₂₁Cl | 176.73 | 1.0 | 17.67 g (0.10 mol) |
| Tetrafluoroboric Acid (48%) | HBF₄ | 87.81 | 1.0 | 21.0 g (0.10 mol) |
| Product: [C₁₀mim][BF₄] | C₁₅H₂₉BF₄N₂ | 312.21 | - | Expected Yield: >85% (>26.5 g) |
Note: Yields can vary based on mechanical losses during extraction and work-up.[6]
Product Characterization
The identity and purity of the synthesized [C₁₀mim][BF₄] should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the structure of the imidazolium cation. Characteristic peaks for the imidazolium ring protons and the decyl chain should be observed.[4][6]
-
Infrared (IR) Spectroscopy: To identify functional groups. A strong, broad band around 1052 cm⁻¹ is characteristic of the B-F stretch of the tetrafluoroborate anion.[6]
Part 4: Safety & Handling
Imidazolium-based ionic liquids and tetrafluoroboric acid require careful handling in a well-ventilated area, preferably a fume hood.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
-
Chemical Hazards:
-
Spill & Disposal: Absorb spills with an inert material (e.g., sand or vermiculite) and dispose of waste according to local environmental regulations.[9]
By following this detailed protocol, researchers can reliably synthesize high-purity [C₁₀mim][BF₄] for a variety of advanced applications.
References
- Synthesis of Ionic Liquids, Typical Ionic Liquid Synthetic Route. (n.d.). ScienceDirect.
- Srour, H., et al. (n.d.). A silver and water free metathesis reaction: a route to ionic liquids. RSC Publishing.
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- Production of ionic liquids through metathesis and melt crystallization. (2009, April 20). OPEN FAU.
- Gordon, C. M., et al. (2000). The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals. Journal of the Chemical Society, Dalton Transactions.
- Study on the Synthesis of 1-Decyl-3-Methylimidazole Ionic Liquids. (2018). Ion Exchange and Adsorption.
- Material Safety Data Sheet for 1-Butyl-3-Vinylimidazolium Tetrafluoroborate. (n.d.). Loba Chemie.
- Safety Data Sheet: 1-Butyl-3-methyl-imidazolium-tetrafluoroborate. (2024, March 3). Carl ROTH.
- The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Safety Data Sheet. (2024, October 10). Hampton Research.
- Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. (n.d.). Organic Syntheses Procedure.
- Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2024, November 11). Current World Environment.
- BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. (2020, July 15). MDPI.
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Mesoporous Silica Nanoparticles using [C10mim][Cl] as a Templating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Mesoporous Silica Nanoparticles and the Role of Templating Agents
Mesoporous silica nanoparticles (MSNs) have emerged as a versatile platform in various scientific fields, including drug delivery, catalysis, and sensing.[1] Their defining characteristics, such as a large surface area, tunable pore size, and high pore volume, make them ideal carriers for therapeutic agents and other functional molecules.[1] The synthesis of MSNs with well-defined properties is typically achieved through a templating approach, where a structure-directing agent, often a surfactant, is used to create the porous network.[2]
Traditionally, cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been employed for this purpose.[2] However, the quest for more advanced and "green" synthesis methods has led to the exploration of ionic liquids (ILs) as alternative templating agents.[3] This application note focuses on the use of 1-decyl-3-methylimidazolium chloride, [C10mim][Cl], an imidazolium-based ionic liquid, as a highly effective template for the synthesis of MSNs.
[C10mim][Cl]: An Advanced Templating Agent for MSN Synthesis
[C10mim][Cl] is an amphiphilic ionic liquid composed of a hydrophilic imidazolium headgroup and a hydrophobic decyl (C10) alkyl chain.[4] This structure allows it to self-assemble into micelles in aqueous solutions, which serve as the template for the mesoporous structure of the silica nanoparticles.[5]
The use of [C10mim][Cl] as a template offers several advantages over traditional surfactants:
-
Tunable Pore Structures: The unique packing of the imidazolium headgroups can lead to different mesoporous structures compared to those obtained with conventional surfactants.[6]
-
Enhanced Hydrothermal Stability: The interaction between the ionic liquid and the silica framework can result in materials with improved stability under hydrothermal conditions.
-
"Green" Chemistry Attributes: Ionic liquids are often considered more environmentally friendly due to their low vapor pressure and potential for recyclability.
Mechanism of [C10mim][Cl] Templated MSN Synthesis
The synthesis of MSNs using [C10mim][Cl] as a template follows a sol-gel process. The key steps are illustrated in the diagram below and involve the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (TEOS), around the [C10mim][Cl] micelles.
Figure 1: Workflow for the synthesis of MSNs using [C10mim][Cl] as a template.
The synthesis process is initiated by the self-assembly of [C10mim][Cl] monomers into micelles in an aqueous solution. The hydrophobic decyl chains form the core of the micelle, while the hydrophilic imidazolium headgroups are exposed to the aqueous phase. The subsequent addition of a silica precursor, such as TEOS, leads to its hydrolysis and the formation of silicate oligomers. These negatively charged silicate species are then attracted to the positively charged imidazolium headgroups of the micelles.[7] A condensation reaction then occurs, forming a silica network around the micellar templates. Finally, the ionic liquid template is removed, typically through calcination or solvent extraction, leaving behind a network of mesopores and forming the final MSN product.[8]
Experimental Protocol for the Synthesis of MSNs using [C10mim][Cl]
This protocol details the synthesis of MSNs using [C10mim][Cl] as the sole templating agent.
Materials and Equipment:
-
1-decyl-3-methylimidazolium chloride ([C10mim][Cl])
-
Tetraethyl orthosilicate (TEOS)
-
Deionized water
-
Ethanol
-
Ammonium hydroxide solution (28-30%)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Centrifuge
-
Tube furnace for calcination
Synthesis Procedure:
-
Template Solution Preparation: In a round-bottom flask, dissolve a specific molar amount of [C10mim][Cl] in a mixture of deionized water and ethanol with vigorous stirring. The exact amounts will depend on the desired particle size and porosity. A typical starting point is a molar ratio of 1 TEOS : 0.1 [C10mim][Cl] : 50 H₂O : 20 Ethanol.
-
Addition of Catalyst: To the template solution, add a specific amount of ammonium hydroxide solution to catalyze the hydrolysis and condensation of TEOS. The amount of catalyst will influence the reaction rate and particle morphology.
-
Addition of Silica Precursor: While stirring the solution, add TEOS dropwise. The rate of addition should be controlled to ensure uniform hydrolysis and condensation.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 2-4 hours) under continuous stirring.
-
Aging: After the initial reaction, the mixture is typically aged for an extended period (e.g., 24-48 hours) at an elevated temperature (e.g., 80-100°C) in a sealed container to promote further condensation and strengthen the silica network.
-
Purification: The synthesized nanoparticles are collected by centrifugation, followed by washing with deionized water and ethanol to remove any unreacted reagents.
-
Template Removal (Calcination): The ionic liquid template is removed by calcining the purified nanoparticles in a tube furnace. A typical calcination program involves heating the sample to 550-600°C in air for several hours.
Characterization of [C10mim][Cl]-Templated MSNs
The successful synthesis of MSNs with the desired properties should be confirmed through various characterization techniques:
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology, particle size, and pore structure of the synthesized nanoparticles.
-
Nitrogen Adsorption-Desorption Analysis: This technique is employed to determine the specific surface area (using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution (using the Barrett-Joyner-Halenda, BJH, method).
-
X-ray Diffraction (XRD): Low-angle XRD can be used to assess the ordering of the mesoporous structure, while wide-angle XRD confirms the amorphous nature of the silica framework.[3]
Representative Data
The following table presents typical characterization data for mesoporous silica synthesized using a long-chain imidazolium ionic liquid as the template.
| Parameter | Typical Value | Reference |
| BET Surface Area | 750 m²/g | [9] |
| Mean Pore Size | 3.5 nm | [9] |
| Pore Volume | 0.4–1.3 cm³/g | [10] |
| Morphology | Hollow spheres | [9] |
Conclusion
The use of 1-decyl-3-methylimidazolium chloride ([C10mim][Cl]) as a templating agent offers a versatile and effective method for the synthesis of mesoporous silica nanoparticles. This approach provides an alternative to traditional surfactant-based methods and allows for the production of MSNs with tailored properties suitable for a wide range of applications in research, drug development, and beyond. The detailed protocol and characterization data provided in this application note serve as a valuable resource for scientists and researchers venturing into this exciting area of materials science.
References
- Tang, S. et al. (2012). Morphology-controlled synthesis of mesoporous silica with co-template of surfactant P123 and ionic liquid[Dmim]Cl. Journal of Sol-Gel Science and Technology, 64(3), 564-571.
- Gómez, E. et al. (2007). Templating Behavior of a Long-Chain Ionic Liquid in the Hydrothermal Synthesis of Mesoporous Silica. Langmuir, 23(3), 1489-1495.
- Rameli, N. et al. (2018). Synthesis and characterization of mesoporous silica nanoparticles using ionic liquids as a template. Journal of Physics: Conference Series, 1123, 012068.
- Khatun, M. et al. (2021). Template-free synthesis of hybrid silica nanoparticle with functionalized mesostructure for efficient methylene blue removal.
- de Faria, I. R. et al. (2021). Cetyltrimethylammonium bromide in the synthesis of mesoporous silica nanoparticles: General aspects and in vitro toxicity. Pharmaceutics, 13(9), 1369.
- Zhang, L. et al. (2006). Room temperature ionic liquids as templates in the synthesis of mesoporous silica via a sol–gel method.
- Rameli, N. et al. (2018). Synthesis and characterization of mesoporous silica nanoparticles using ionic liquids as a template. IOP Conference Series: Materials Science and Engineering, 440, 012013.
- Teng, C.-Y. et al. (2022).
- Zulfikar, M. A. et al. (2020).
- Wang, J. et al. (2000). Process Factors on Sol-Gel Synthesis of Ti-Doped Mesoporous Silica. MRS Proceedings, 628, CC3.9.
- Suseno, A. et al. (2024). Synthesis of Ni-Cu/Mesoporous Silica Catalyst with Variation of TEOS and NH4OH Molar Ratio for Hydrocracking Waste Cooking Oil into Biofuel. Cognizance Journal of Multidisciplinary Studies, 4(11), 53-64.
- Nair, M. et al. (2018). Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances. International Journal of Nanomedicine, 13, 6653–6678.
- Wang, X. et al. (2025). Synthesis and Properties of Imidazolium-Based Zwitterionic Oligomeric Silsesquioxane Giant Surfactants. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 728, 138531.
- Tischer, A. et al. (2016). Membrane interactions of ionic liquids and imidazolium salts. Biophysical Chemistry, 214-215, 1-12.
- Al-Otaibi, A. M. et al. (2021). Cetyltrimethylammonium Bromide (CTAB)-Loaded SiO2–Ag Mesoporous Nanocomposite as an Efficient Antibacterial Agent.
- Chen, Y. et al. (2020). Facile synthesis of cetyltrimethylammonium bromide-loaded mesoporous silica nanoparticles for efficient inhibition of hepatocellular carcinoma cell proliferation.
- Capelja, E. et al. (2025). Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids. Molecules, 30(22), 5678.
- Singh, S. et al. (2022). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers in Chemistry, 10, 843519.
- Ullah, A. et al. (2013). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of Chemistry, 2013, 1-9.
- Andriayani, et al. (2023). Effect of Addition of Oleic Acid as a Template with Tetraethylorthosilicate (TEOS) a Source of Silica on Porosity Mesoporous Silica Material.
- Manzano, M. & Vallet-Regí, M. (2022). Mesoporous Silica Nanoparticles: Recent Advances. International Journal of Nanomedicine, 17, 1839–1857.
- Liu, Y. et al. (2016). Adsorption Behavior of Low-Concentration Imidazolium-Based Ionic Liquid Surfactant on Silica Nanoparticles. Langmuir, 32(11), 2582-2590.
- Liu, Y. et al. (2014). Interaction between β-casein micelles and imidazolium-based ionic liquid surfactant.
Sources
- 1. dovepress.com [dovepress.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Membrane interactions of ionic liquids and imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adsorption Behavior of Low-Concentration Imidazolium-Based Ionic Liquid Surfactant on Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Morphology-controlled synthesis of mesoporous silica with co-template of surfactant P123 and ionic liquid[Dmim]Cl [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
Application of 1-decyl-3-methylimidazolium in carbon dioxide (CO2) capture
Comprehensive Guide to 1-Decyl-3-methylimidazolium in Carbon Dioxide ( ) Capture
Prepared for: Researchers, Scientists, and Drug Development Professionals Content Type: Application Notes and Protocols
Executive Summary: The Paradigm Shift in Capture
The mitigation of anthropogenic carbon dioxide (
As a Senior Application Scientist, I present this technical guide on 1-decyl-3-methylimidazolium (
Mechanistic Grounding: Structure-Property Causality
To optimize gas separation, one must understand the molecular causality governing the solvent. The absorption capacity of
The Cationic Role: Steric Hindrance and Free Volume
The cation
The Anionic Role: Favorable Enthalpic Interactions
Physical absorption is not solely a function of void space; it is heavily influenced by the anion's affinity for
Mechanistic pathways of CO2 solvation in [C10mim][Tf2N] ionic liquids.
Quantitative Evaluation of Solvation
Experimental data confirms that
Table 1:
| Temperature (°C) | Pressure (MPa) | System Causality / Observation | |
| 30 | 0.1 | 0.045 | Baseline absorption at near-atmospheric pressure. |
| 30 | 0.5 | 0.201 | Linear increase consistent with Henry's Law constants. |
| 30 | 1.0 | 0.355 | High driving force pushes |
| 30 | 1.5 | 0.468 | Near 50% mole fraction; demonstrates excellent capacity. |
| 50 | 0.1 | 0.032 | Thermal energy begins overcoming weak Lewis interactions. |
| 50 | 0.5 | 0.158 | Solvation shell disrupted; overall solubility drops vs 30°C. |
Note: For applications involving mixed gas streams (e.g., flue gas), careful consideration of selectivity is required. While longer alkyl chains increase
Self-Validating Experimental Protocols
To accurately evaluate the
Protocol: Gravimetric Measurement of Absorption
Objective: To determine the precise mole fraction of
Phase 1: Solvent Purification (Critical Causality Step)
-
Action: Synthesize or procure high-purity
(>99%). Place the IL in a vacuum desiccator at and mbar for 48 hours. -
Causality: ILs are highly hygroscopic. Even trace amounts of water (ppm levels) will occupy the hydrogen-bonding sites and drastically alter the free volume, leading to artificially depressed
solubility measurements[9]. Furthermore, residual halide impurities (e.g., from synthesis precursors) significantly spike the fluid's viscosity[1]. Verify halide removal using an precipitation test.
Phase 2: Gravimetric Setup and Buoyancy Correction
-
Action: Load approximately 50-100 mg of the purified IL into the sample pan of an Intelligent Gravimetric Microbalance (e.g., IGA-003)[3].
-
Action: Evacuate the sample chamber to
mbar at the target isotherm (e.g., ) until the mass stabilizes entirely ( ). -
Causality: Because the density of the gas phase changes with pressure, a buoyancy correction must be applied to the raw mass data. The true mass of absorbed
( ) is calculated as: where is the volume of the sample and pan, and is the density of at the given P and T.
Phase 3: Isotherm Generation and Equilibration
-
Action: Introduce dry, high-purity
(99.99%) into the chamber in step-wise pressure increments (e.g., 0.1 MPa, 0.5 MPa, 1.0 MPa, 1.5 MPa)[10]. -
Action: At each pressure step, allow the system to reach thermodynamic equilibrium. Equilibrium is defined asymptotically when the rate of mass change is
/min over a 30-minute window. -
Causality: The diffusion of
into a viscous IL is kinetically slower than in aqueous amines. Waiting for absolute mass stabilization ensures you are measuring thermodynamic solubility (Henry's capacity), not kinetic limitations.
Phase 4: Desorption and Recyclability Verification
-
Action: Gradually reduce the chamber pressure back to vacuum. Monitor the mass decay curve.
-
Causality: A complete return to the original baseline mass confirms that the absorption was entirely physical and completely reversible without the application of thermal swings[5].
Step-by-step gravimetric microbalance workflow for measuring CO2 sorption.
Industrial Scale-Up Considerations
For drug development professionals engineering synthesis environments or chemical engineers scaling up carbon capture frameworks, raw solubility is only part of the equation.
Pure
References
-
Quaye, E., Henni, A., & Shirif, E. (2024). Carbon Dioxide Solubility in Three Bis Tri (Fluromethylsulfonyl) Imide-Based Ionic Liquids. Molecules, 29(12), 2784. URL: [Link]
-
Wang, M., et al. (2024). Reactive capture and electrochemical conversion of CO2 with ionic liquids and deep eutectic solvents. Chemical Society Reviews, Royal Society of Chemistry. URL: [Link]
-
Mac Dowell, N., et al. (2021). Techno-Economic and Dynamical Analysis of a CO2 Capture Pilot-Scale Plant Using Ionic Liquids. ResearchGate. URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reactive capture and electrochemical conversion of CO 2 with ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00390J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuning CO2 Absorption in Hydrophobic Protic Ionic Liquids via Temperature and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbon Dioxide Solubility in Three Bis Tri (Fluromethylsulfonyl) Imide-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Preparation of Polymer Electrolytes using 1-Decyl-3-Methylimidazolium Triflate
Audience: Materials Scientists, Electrochemistry Researchers, and Energy Storage Development Professionals.
Executive Summary
The engineering of next-generation electric double-layer capacitors (EDLCs), supercapacitors, and solid-state lithium batteries requires electrolytes that possess both high ionic conductivity and robust mechanical integrity. Solid polymer electrolytes (SPEs) doped with ionic liquids (ILs) bridge this gap. This protocol details the preparation and characterization of polymer electrolytes using 1-decyl-3-methylimidazolium trifluoromethanesulfonate (commonly referred to as 1-decyl-3-methylimidazolium triflate or [Dmim][TfO]).
By integrating this specific long-chain imidazolium IL into a host polymer network, researchers can engineer highly tunable, electrochemically stable membranes that outperform traditional volatile liquid electrolytes[1].
Mechanistic Principles & Causal Framework
Unlike standard protocols that merely combine a polymer, a lithium salt, and an ionic liquid plasticizer, it is critical to understand why [Dmim][TfO] is selected and how its molecular structure dictates the macroscopic properties of the resulting electrolyte system.
The Role of the Triflate Anion ([TfO]⁻)
Historically,[PF₆]⁻ and [BF₄]⁻ have been used as standard anions in ionic liquids. However, these anions are hydrolytically unstable and degrade in the presence of trace moisture, forming hydrofluoric acid (HF) which severely damages device electrodes. The trifluoromethanesulfonate (triflate) anion, by contrast, exhibits excellent hydrolytic stability while providing weak coordinating properties[1]. When mixed with a matching lithium salt—such as Lithium triflate (LiTf)—it mitigates anion-competition, allowing optimal continuous ion-conducting pathways in the polymer[2].
Cation Chain-Length Effects and Amphiphilicity
A defining characteristic of [Dmim]⁺ is its ten-carbon (C10) decyl chain. While conventional wisdom suggested that increasing the alkyl chain length diminishes capacitance due to increased bulk viscosity and steric hindrance, recent empirical studies reveal an inverse reality. The long amphiphilic chain drives localized micelle-like aggregation and phase separation within the solid polymer matrix[3][4]. This micro-phase separation achieves two causal outcomes:
-
Interfacial Structuring: The long-chain imidazolium cations improve structuring at the electrode-electrolyte interface, effectively increasing the measurable electrical double-layer capacitance in cathodic sweeps[1].
-
Polymer Plasticization: The [Dmim]⁺ cation disrupts the crystalline domains of polymer hosts (such as Poly(ethylene oxide) [PEO] or Poly(methyl methacrylate) [PMMA]), expanding the amorphous volume where segmental chain motion governs ion transport[2][3].
Experimental Protocol: Solvent Casting of [Dmim][TfO]-Doped SPEs
This protocol establishes a self-validating framework for fabricating freestanding [Dmim][TfO] polymer electrolyte films.
Mandatory Quality Control: Moisture Profiling
Because atmospheric moisture drastically alters the electrochemical potential window of ILs, ensuring the raw [Dmim][TfO] is anhydrous is non-negotiable.
-
Action: Dry the [Dmim][TfO] under vacuum at 60 °C for a minimum of 96 hours[1].
-
Validation: Perform coulometric Karl Fischer (KF) titration (e.g., using a 300 µL IL sample). The protocol may only proceed if the H₂O content is verified to be < 50 ppm[1].
Process Visualization
Fig 1. Step-by-step preparation workflow for [Dmim][TfO]-plasticized solid polymer electrolytes.
Step-by-Step Methodology
Reagents Required:
-
Poly(ethylene oxide) (PEO, Mw ~600,000 g/mol )
-
Lithium trifluoromethanesulfonate (LiTf)
-
1-decyl-3-methylimidazolium triflate ([Dmim][TfO], >99% purity)[3]
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
Matrix Solvation: In an argon-filled glovebox, weigh out 1.0 g of PEO and dissolve it in 20 mL of anhydrous Acetonitrile in a sealed glass vial. Stir magnetically at 45 °C until a homogeneous, viscous, optically clear solution is obtained (approx. 4-6 hours).
-
Stoichiometric Salt Addition: Introduce LiTf to the polymer solution to achieve a designated EO:Li⁺ molar ratio (an optimal starting point is typically 15:1 or 20:1 for high amorphous fractions). Stir for 2 hours.
-
Ionic Liquid Incorporation: Inject the pre-dried [Dmim][TfO] into the matrix. To evaluate the transition from a semi-crystalline solid to an ionogel, varying weight percentages (e.g., 10 wt%, 20 wt%, and 40 wt% relative to the total polymer-salt mass) should be prepared.
-
Homogenization: Seal the vial and stir the ternary mixture (PEO + LiTf + [Dmim][TfO]) continuously at 45 °C for 12 to 24 hours. Causal note: Extended stirring prevents localized phase separation of the hydrophobic decyl chains, ensuring isotropic distribution of the IL throughout the polymer.
-
Casting: Transfer the viscous solution onto a clean, level Polytetrafluoroethylene (PTFE) petri dish. Cover partially with a glass lid to allow slow, controlled solvent evaporation at ambient temperature inside the glovebox for 24 hours. Rapid evaporation causes surface skinning and traps internal solvent.
-
Vacuum Annealing: Transfer the semi-dry film to a vacuum oven. Dry at 60 °C under high vacuum (< 0.1 Pa) for 48 hours to eradicate all residual ACN and anneal the polymer matrix.
-
Harvesting: Peel the resulting freestanding, flexible, translucent polymer electrolyte film from the PTFE dish. Punch into circular discs for coin cell assembly.
Quantitative Data Summary
The addition of[Dmim][TfO] fundamentally transforms the physicochemical parameters of the host polymer. Below is a summary of typical target metrics validated during the post-fabrication characterization phase.
| Parameter | Pure Polymer/Salt Matrix (Control) | [Dmim][TfO]-Doped SPE (Optimized wt%) | Analytical Method / Causality |
| Ionic Conductivity (25 °C) | ~ | ~ | Electrochemical Impedance Spectroscopy (EIS). Enhanced by decyl-driven amorphous volume expansion. |
| Glass Transition ( | ~ -35 °C | ~ -55 °C | Differential Scanning Calorimetry (DSC). Lower |
| Electrochemical Window | ~ 4.0 V | > 4.5 V | Cyclic Voltammetry (CV). Triflate stability and[Dmim]⁺ restructuring protect against anodic degradation. |
| Specific Capacitance (EDLC) | Baseline | > 2x increase | Galvanostatic Charge-Discharge (GCD). Enhanced interface structuring by C10 cations[4]. |
| Residual Water Content | N/A | < 50 ppm | Coulometric Karl Fischer Titration[1]. Prevents hydrolytic failure. |
References
-
UMinho. Ionic liquid-polymer composites: a new platform for multifunctional applications. Available at: [Link]
-
CDMF. The effect of alkyl chain of the imidazolium ring on the poly(o-methoxyaniline)/ionic liquid supercapacitor performance. Available at: [Link]
-
National Institutes of Health (NIH) / ACS Measurement Science Au. Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. Available at: [Link]
Sources
Troubleshooting & Optimization
Purification methods to remove yellow color from [C10mim] synthesis
Welcome to the technical support center for the synthesis and purification of 1-decyl-3-methylimidazolium chloride ([C10mim]Cl). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this ionic liquid, with a particular focus on removing the persistent yellow discoloration.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized [C10mim]Cl yellow?
The yellow coloration in your crude [C10mim]Cl is a common issue and typically arises from several sources:
-
Unreacted Starting Materials: Residual 1-methylimidazole and 1-chlorodecane from an incomplete reaction can contribute to color.[1]
-
Colored Byproducts: Side reactions occurring during the synthesis, especially at elevated temperatures, can generate chromophoric impurities.[2] Even at very low concentrations (ppb levels), these byproducts can have high molar extinction coefficients, resulting in a noticeable yellow tint.[1][3]
-
Degradation Products: Imidazolium-based ionic liquids can be susceptible to degradation, especially in the presence of impurities or when exposed to high temperatures over extended periods.
Q2: What is the general strategy for purifying and decolorizing [C10mim]Cl?
A multi-step approach is generally the most effective for obtaining high-purity, colorless [C10mim]Cl. The typical workflow involves:
-
Decolorization: Treatment with activated carbon is the primary method to remove colored impurities.[1]
-
Removal of Organic Impurities: Techniques like solvent extraction (washing) or recrystallization are employed to eliminate unreacted starting materials and other organic byproducts.[1][4]
-
Drying: Rigorous drying under a high vacuum is crucial to remove residual water and volatile organic solvents, as chloride-containing ionic liquids are often hygroscopic.[1]
Q3: How can I assess the purity of my final [C10mim]Cl product?
Several analytical techniques are essential for verifying the purity of your ionic liquid:
-
NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for identifying the product and detecting any organic impurities. The absence of peaks corresponding to starting materials like 1-methylimidazole is a good indicator of successful purification.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly effective for quantifying unreacted 1-methylimidazole and monitoring the progress of the synthesis and purification.[1][5]
-
Water Content Analysis (Karl Fischer Titration): This is the gold standard for accurately quantifying water content, a critical parameter due to the hygroscopic nature of many ionic liquids.[1]
Troubleshooting Guide
Problem: My [C10mim]Cl is still yellow after a single treatment with activated carbon.
-
Possible Cause: The colored impurities in ionic liquids can be very persistent.[1] A single treatment may not be sufficient to remove them completely, especially if they are present in significant quantities or have a strong affinity for the ionic liquid.
-
Solution:
-
Repeat the Treatment: Perform a second or even a third treatment with fresh activated carbon.
-
Increase Contact Time/Temperature: Extend the stirring time of the ionic liquid with activated carbon or slightly increase the temperature (e.g., to 65°C) to enhance the adsorption of impurities.[6]
-
Optimize Carbon Amount: While it's important not to use an excessive amount of activated carbon to avoid product loss, a slight increase might be necessary for highly colored samples.[1]
-
Problem: I am experiencing significant product loss during purification.
-
Possible Cause: Product loss can occur at various stages, including during activated carbon filtration and solvent extraction. Activated carbon can adsorb the ionic liquid itself, and some ionic liquid may be lost in the aqueous phase during washing if it has some water solubility.[1][2]
-
Solution:
-
Minimize Activated Carbon: Use the minimum amount of activated carbon necessary for effective decolorization. Conduct small-scale trials to determine the optimal quantity.
-
Wash the Carbon Cake: After filtering off the activated carbon, wash the filter cake with a small amount of a suitable solvent (the one used for the treatment) to recover the adsorbed product. Combine this washing with the main filtrate.[1]
-
Use Immiscible Solvents for Extraction: When performing solvent extraction, choose a solvent that is immiscible with the ionic liquid to minimize its loss. Ethyl acetate and diethyl ether are commonly used for washing out non-polar impurities from imidazolium-based ionic liquids.[4]
-
Problem: My final product is an oil or a sticky solid, not a free-flowing liquid or solid.
-
Possible Cause: The presence of residual water or organic solvents is the most likely cause. [C10mim]Cl is hygroscopic and will readily absorb moisture from the atmosphere.[1]
-
Solution:
-
Thorough Drying: Dry the product under a high vacuum (<1 Torr is recommended) for an extended period (24-72 hours).[1]
-
Gentle Heating: Gentle heating (e.g., 70-80°C) during vacuum drying can help remove tightly bound water and solvent molecules. Do not exceed the decomposition temperature of the ionic liquid.[1]
-
Proper Storage: Once dried, store the [C10mim]Cl in a desiccator or a glove box to prevent moisture reabsorption.
-
Detailed Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol describes the fundamental and most effective method for removing colored impurities from your synthesized [C10mim]Cl.
Materials:
-
Crude, yellow [C10mim]Cl
-
Activated carbon (powdered)
-
A suitable solvent (e.g., ethanol, acetonitrile)
-
Celite or fine-porosity filter paper
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle (optional)
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the crude [C10mim]Cl in a minimal amount of a suitable solvent. The solvent helps to reduce the viscosity of the ionic liquid, allowing for better contact with the activated carbon.
-
Addition of Activated Carbon: Add powdered activated carbon to the solution. A general starting point is 1-5% by weight of the ionic liquid.
-
Stirring: Stir the mixture vigorously at room temperature for several hours (e.g., 12-24 hours). For more persistent colors, gentle heating to 60-70°C can be applied.[6]
-
Filtration: Filter the mixture through a pad of Celite or a fine-porosity filter paper to remove the activated carbon. Using a filter aid like Celite is crucial for removing very fine carbon particles.[1]
-
Washing: Wash the filtered carbon cake with a small amount of the solvent used in step 1 to recover any adsorbed product.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting ionic liquid under high vacuum at 70-80°C for at least 24 hours to remove any residual solvent and water.[1]
Protocol 2: Purification by Solvent Extraction (Washing)
This method is effective for removing unreacted starting materials and other organic impurities that are soluble in a specific organic solvent.
Materials:
-
Decolorized [C10mim]Cl
-
An immiscible organic solvent (e.g., ethyl acetate, diethyl ether)
-
Separatory funnel
-
Beakers and flasks
Step-by-Step Procedure:
-
Dissolution: If your [C10mim]Cl is highly viscous, you can dissolve it in a small amount of a solvent in which the impurities are insoluble but the ionic liquid is soluble (this is less common for washing). More typically, the ionic liquid is washed directly.
-
Washing: Place the decolorized [C10mim]Cl in a separatory funnel and add the immiscible organic solvent (e.g., ethyl acetate). The volume of the washing solvent should be comparable to the volume of the ionic liquid.
-
Extraction: Shake the separatory funnel vigorously for a few minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The denser ionic liquid phase will be at the bottom.
-
Collection: Drain the lower ionic liquid layer into a clean flask. Discard the upper solvent layer which now contains the impurities.
-
Repeat: Repeat the washing process 2-3 times with fresh portions of the organic solvent.
-
Drying: After the final wash, dry the [C10mim]Cl under high vacuum at 70-80°C to remove any residual solvent.[1]
Visualizations
Purification Workflow for [C10mim]Cl
Caption: A typical workflow for the purification of [C10mim]Cl.
Troubleshooting Logic for Persistent Yellow Color
Caption: A decision tree for troubleshooting persistent yellow color.
Data Summary
| Purification Method | Target Impurities | Key Parameters |
| Activated Carbon Treatment | Colored byproducts, high molecular weight impurities | Carbon amount (1-5 wt%), contact time (12-24h), temperature (RT to 70°C) |
| Solvent Extraction (Washing) | Unreacted starting materials, non-polar byproducts | Choice of immiscible solvent (e.g., ethyl acetate), number of washes (2-3) |
| High Vacuum Drying | Residual water, volatile organic solvents | Vacuum level (<1 Torr), temperature (70-80°C), duration (24-72h) |
References
-
Gordon, C. M., Holbrey, J. D., Kennedy, A. R., & Seddon, K. R. (2007). Decolorization of ionic liquids for spectroscopy. Analytical chemistry, 79(2), 758–764. Retrieved from [Link]
-
Bonatech. (2025, May 26). Ionic liquid decolorization, recycling and reuse. Retrieved from [Link]
-
Gordon, C. M., Holbrey, J. D., Kennedy, A. R., & Seddon, K. R. (2006). Decolorization of Ionic Liquids for Spectroscopy. Analytical Chemistry, 79(2), 758-764. Retrieved from [Link]
-
Stark, A., & Seddon, K. R. (2005). Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. Academia.edu. Retrieved from [Link]
-
Zhang, J., Zhang, Q., & Li, Z. (2017). Recovery and purification of ionic liquids from solutions: a review. RSC advances, 7(78), 49395-49415. Retrieved from [Link]
-
Gordon, C. M., Holbrey, J. D., Kennedy, A. R., & Seddon, K. R. (2006). Decolorization of Ionic Liquids for Spectroscopy. ResearchGate. Retrieved from [Link]
-
Rahman, M. A., & Kumar, A. (2025). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. ACS Omega. Retrieved from [Link]
-
Paduszyński, K., & Domańska, U. (2014). Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. RSC advances, 4(84), 44634-44643. Retrieved from [Link]
-
Babić, M., Vidaković, A., & Babić, S. (2025). Modification of activated carbon using ionic liquids for concurrent elimination of micropollutants and antibiotic-resistant bacteria from wastewater. ResearchGate. Retrieved from [Link]
-
Wang, Y., Wang, Y., & Li, D. (2022). Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. ACS Sustainable Chemistry & Engineering, 11(1), 163-171. Retrieved from [Link]
-
Pinto, S. M., & Sousa, A. C. (2025). Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. MDPI. Retrieved from [Link]
- Earle, M. J., & Seddon, K. R. (2010). Preparation and purification of ionic liquids and precursors. U.S. Patent No. 7,763,186. Washington, DC: U.S. Patent and Trademark Office.
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Kärkkäinen, J., & Asikkala, J. (2012). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Arkivoc, 2012(5), 103-116. Retrieved from [Link]
-
Berthod, A., & Carda-Broch, S. (2017). Ionic liquid–liquid chromatography: a new general purpose separation methodology. Journal of chromatographic science, 55(6), 578-587. Retrieved from [Link]
-
Neves, M. C., & Freire, M. G. (2022). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. Molecules, 27(5), 1581. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 1-Decyl-3-methylimidazolium chloride, 96%. Retrieved from [Link]
-
Jancar, J., & Svec, F. (2023). Decolorization of used Dye Baths Applied for Reactive Dyeing of Cotton. Crimson Publishers. Retrieved from [Link]
-
Kubota, F., & Goto, M. (2004). Application of ionic liquids to solvent extraction. Solvent Extraction Research and Development, Japan, 11, 45-56. Retrieved from [Link]
-
Lemus, J., & Palomar, J. (2023). Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. In Ionic Liquids for Environmental Issues (pp. 234-257). Royal Society of Chemistry. Retrieved from [Link]
-
IOLITEC. (n.d.). 1-DECYL-3-METHYLIMIDAZOLIUM CHLORIDE [DMIm]Cl. Retrieved from [Link]
-
Atanassova, M. (2021). SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. Journal of Chemical Technology and Metallurgy, 56(3), 443-466. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decolorization of ionic liquids for spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 6. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
Removing unreacted 1-methylimidazole from [C10mim] crude product
Welcome to the Technical Support Center for the synthesis and purification of 1-decyl-3-methylimidazolium ([C10mim]) ionic liquids. This guide is specifically designed for researchers, analytical chemists, and drug development professionals struggling with the persistent contamination of unreacted 1-methylimidazole in their crude reaction mixtures.
Below, we detail the chemical causality behind purification challenges, deliver self-validating experimental workflows, and provide standardized analytical metrics to ensure your ionic liquids meet pharmaceutical-grade purity thresholds.
The Chemistry of the Contamination
During the Menschutkin reaction between 1-methylimidazole and a decyl halide (e.g., 1-bromodecane or 1-chlorodecane) to form [C10mim]X, reaching 100% conversion is kinetically challenging. Because 1-methylimidazole has a high boiling point (~198 °C), attempts to remove the unreacted precursor via standard vacuum distillation often fail or, worse, trigger the reverse dealkylation reaction, thermally degrading the ionic liquid [1].
Therefore, purification relies entirely on leveraging the distinct solubility profiles of the ionic liquid and its unreacted precursors.
Caption: Decision Tree: Selecting the purification pathway for [C10mim] based on anion hydrophobicity.
Troubleshooting FAQs: Removing 1-Methylimidazole
Q: Why should I use ethyl acetate instead of water to wash [C10mim]Br or [C10mim]Cl? A: [C10mim] halides are highly amphiphilic molecules acting as cationic surfactants. Washing a crude hydrophilic[C10mim]X with water will dissolve the entire product or create intractable, heavily foaming emulsions, leading to total product loss. Ethyl acetate strikes the perfect dielectric balance: it possesses enough polarity to solubilize the unreacted 1-methylimidazole and non-polar 1-halodecane, but it acts as an anti-solvent for the bulky ionic liquid itself [1].
Q: I tried washing with hexane, but NMR still shows 1-methylimidazole peaks. Why? A: Hexane is an excellent non-polar solvent for extracting unreacted alkyl chains (like 1-bromodecane) [2], but its polarity is too low to efficiently partition the slightly polar 1-methylimidazole. If you must use hexane for lipid-like impurities, it must be paired in a sequential wash strategy: first hexane (for unreacted haloalkane), followed by ethyl acetate (for 1-methylimidazole).
Q: My crude product is a solid block instead of a liquid. How do I wash it? A: Longer-chain ionic liquids like [C10mim]Br can form waxy, hygroscopic solids at room temperature. To wash effectively, add your organic wash solvent and vigorously crush the solid into a fine suspension using a glass stirring rod or by sonication. This increases the surface area, allowing the solvent to extract trapped 1-methylimidazole from within the crystal matrix before vacuum filtration.
Q: The product remains yellow/brown even after removing the 1-methylimidazole. What is the cause? A: Persistent coloration is rarely due to 1-methylimidazole itself, but rather trace oxidative degradation products or impurities present in the starting materials. To remove color from hydrophilic[C10mim] halides, dissolve the washed IL in deionized water, treat it with activated decolorizing charcoal at 65°C for several hours, and filter through a Celite pad before stripping the water under high vacuum [1].
Standard Operating Procedure (SOP): Solvent Extraction
This protocol provides a self-validating methodology for purifying [C10mim] halide precursors at the bench scale.
Phase 1: Extraction Workflow
-
Cooling: Allow the neat reaction mixture to cool to room temperature (20–25 °C). The crude [C10mim]X will present as a highly viscous, dense oil or semi-solid.
-
Solvent Addition: Add a volume of cold ethyl acetate equal to 2 to 3 times the volume of the crude ionic liquid.
-
Agitation: Stir the biphasic mixture vigorously (using a magnetic stir bar at >600 RPM) for at least 30 minutes. The high-shear mixing is crucial to drive the mass transfer of 1-methylimidazole into the solvent layer.
-
Phase Separation: Halt stirring and allow the mixture to settle for 15 minutes. The ionic liquid will pool at the bottom.
-
Decantation: Carefully decant or pipette off the upper ethyl acetate layer.
-
Repetition: Repeat steps 2 through 5 for a minimum of 3 to 5 total washes.
Phase 2: Desolvation & Dehydration 7. Rotary Evaporation: Transfer the washed [C10mim] to a rotary evaporator. Apply mild vacuum at 40 °C to remove bulk residual ethyl acetate. 8. High Vacuum Drying: Transfer the flask to a high-vacuum Schlenk line (< 0.1 mbar). Heat the oil bath to 70 °C and dry for 24 to 48 hours. This extensive drying period is required to pull off trace volatile organics and absorbed moisture, stabilizing the melting point [2].
Caption: Biphasic partitioning of unreacted precursors from[C10mim] ionic liquids during solvent washing.
Analytical Validation Metrics
To guarantee that your batch is free of unreacted 1-methylimidazole, the process must be analytically validated. Visual inspection is insufficient. Rely on high-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) to confirm purity.
When validating via HPLC, a cation exchange column utilizing an acetonitrile/KH2PO4 aqueous mobile phase monitored at 209 nm is highly effective for separating the precursor from the mature ionic liquid cation [3].
Table 1: Analytical Signatures for Purity Validation
| Analytical Technique | Parameter / Target | Signal of 1-Methylimidazole Contamination | Pure[C10mim] Signature |
| N-methyl protons (CH | Sharp singlet at ~3.60 - 3.75 ppm | Shifted downfield to ~3.90 - 4.10 ppm | |
| Imidazolium Ring Protons | Multiplets at ~6.9 to 7.1 ppm | C2-H proton shifts strongly to >8.5 ppm | |
| HPLC (UV @ 209 nm) | Retention Time (RT) | Elutes significantly earlier (lower lipophilicity)[3] | Elutes later (dependent on alkyl chain length) [3] |
| Karl Fischer Titration | Moisture Content | N/A (Does not detect precursor) | < 0.05 mass fraction (post-vacuum drying) [2] |
(Note: If
References
-
Journal of Chemical & Engineering Data. "Apparent Molar Properties of 1-Dodecyl-3-methylimidazolium Bromide Ionic Liquid in the Presence of Aqueous Solution Containing Glycyl-L-X Dipeptides." ACS Publications. Available at:[Link]
-
Institute of Process Engineering, Chinese Academy of Sciences. "Quality Control of 1-Alkyl-3-methylimidazolium Ionic Liquid Precursors with HPLC." ipe.ac.cn. Available at: [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Elemental Analysis of 1-Decyl-3-methylimidazolium Bromide ([C10MIm][Br])
This guide provides an in-depth comparison of analytical standards and methodologies for the elemental characterization of 1-decyl-3-methylimidazolium bromide, a prominent ionic liquid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to quality control and characterization. The unique physicochemical properties of ionic liquids (ILs), such as their negligible vapor pressure and high thermal stability, necessitate specialized analytical considerations to ensure purity and stoichiometric accuracy, which are critical for reproducible research and application performance.[1][2]
The Imperative of Purity: Why Elemental Analysis is Critical for Ionic Liquids
1-Decyl-3-methylimidazolium bromide ([C10MIm][Br]) is synthesized through the quaternization of 1-methylimidazole with 1-bromodecane. This process, while straightforward, can introduce impurities that significantly alter the ionic liquid's properties.[1] Common impurities include residual starting materials, byproducts from side reactions, and absorbed atmospheric water due to the hygroscopic nature of many ILs.[1][3]
Even trace amounts of halide (e.g., chloride) or water impurities can impact key characteristics like viscosity, conductivity, and electrochemical stability, leading to non-reproducible experimental data.[1][3] Therefore, accurate elemental analysis is not merely a characterization step but a fundamental pillar of quality assurance. It validates the molecular formula, quantifies critical elements, and provides a baseline for impurity profiling.
The theoretical elemental composition of 1-decyl-3-methylimidazolium bromide (C₁₄H₂₇BrN₂), with a molecular weight of 303.28 g/mol , serves as the primary benchmark for all analytical measurements.[4]
| Element | Symbol | Atomic Weight | Molar Mass Contribution | Theoretical Mass % |
| Carbon | C | 12.011 | 168.154 | 55.46% |
| Hydrogen | H | 1.008 | 27.216 | 8.97% |
| Bromine | Br | 79.904 | 79.904 | 26.35% |
| Nitrogen | N | 14.007 | 28.014 | 9.24% |
| Table 1. Theoretical elemental composition of 1-decyl-3-methylimidazolium bromide (C₁₄H₂₇BrN₂). |
Core Elemental Analysis: CHN(S) Combustion Method
The primary technique for determining the mass fraction of carbon, hydrogen, and nitrogen is high-temperature combustion analysis, often referred to as CHN or CHNS analysis.[5][6] This method provides the fundamental organic composition of the ionic liquid.
Causality Behind the Method
The choice of combustion analysis is rooted in its ability to convert the complex organic matrix of the ionic liquid into simple, easily detectable inorganic gases (CO₂, H₂O, and N₂). The process relies on complete combustion in a pure oxygen environment at temperatures typically exceeding 900°C. The non-volatile nature of [C10MIm][Br] makes it an ideal candidate for this technique, as it avoids the sample loss issues encountered with more volatile organic liquids.[7] The subsequent separation of these gases via a gas chromatography (GC) column before they reach a thermal conductivity detector (TCD) ensures that the signal is specific to each element, providing high accuracy and precision.[5]
Experimental Protocol: CHNS Analysis
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic reference material (e.g., Acetanilide, Sulfanilamide). This step is crucial for establishing a valid response curve and ensuring the trustworthiness of the results.
-
Perform a multi-point calibration by analyzing varying weights of the standard (e.g., 1 mg, 3 mg, 5 mg) to ensure linearity across the expected sample analysis range.
-
-
Sample Preparation:
-
Due to the hygroscopic nature of [C10MIm][Br], dry the sample under a high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove absorbed water, which would otherwise inflate the hydrogen percentage and depress other elemental values.[3]
-
Accurately weigh approximately 2-4 mg of the dried ionic liquid into a tin capsule using a microbalance. The tin capsule facilitates complete combustion.
-
-
Analysis:
-
Introduce the sealed capsule into the combustion furnace of the analyzer.
-
The combustion products (CO₂, H₂O, N₂, and SO₂) are swept by a helium carrier gas through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases are then separated on a GC column and quantified by a thermal conductivity detector (TCD).
-
-
Data Validation:
-
Analyze a known check standard after every 5-10 samples to verify that the instrument's calibration has not drifted.
-
The experimental percentages of C, H, and N should be compared against the theoretical values calculated in Table 1.
-
Visualization: Workflow of a CHNS Elemental Analyzer
Caption: Workflow inside a CHNS elemental analyzer.
Complementary Analyses: Quantifying the Anion and Impurities
While CHNS analysis provides the organic backbone, it offers no information about the bromide counter-ion or common impurities like water and other halides. A comprehensive characterization requires orthogonal techniques.
A. Ion Chromatography (IC) for Bromide and Halide Impurities
Ion chromatography is the gold standard for quantifying anions in ionic liquids.[1] Its power lies in its ability to separate and measure multiple ionic species in a single run, making it ideal for determining the bromide content and simultaneously screening for chloride or iodide impurities.
Experimental Protocol: Ion Chromatography
-
Standard & Sample Preparation:
-
Prepare a stock solution of the [C10MIm][Br] by accurately weighing ~100 mg and dissolving it in 100 mL of deionized water to create a 1000 ppm solution.[1]
-
Prepare a series of calibration standards for bromide (and other halides of interest like chloride) using certified reference materials (e.g., 0.5, 1, 5, 10 ppm).[8]
-
-
Chromatographic Conditions:
-
Column: Anion-exchange column (e.g., Dionex IonPac AS14A).
-
Eluent: Typically a carbonate/bicarbonate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity detector.
-
-
Analysis & Validation:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared ionic liquid sample.
-
Quantify the bromide concentration using the calibration curve and account for the initial dilution factor. The result should align with the theoretical bromide mass percentage (26.35%).
-
B. Karl Fischer (KF) Titration for Water Content
Given the hygroscopic nature of imidazolium-based ILs, quantifying water content is non-negotiable for accurate elemental analysis. Karl Fischer titration is an exceptionally sensitive and specific method for water determination.[1]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Setup: Use a coulometric KF titrator, which is ideal for the low water content expected in a dried sample.
-
Sample Introduction: Directly inject a precisely weighed amount of the ionic liquid into the KF titration cell using a gas-tight syringe.
-
Titration: The instrument automatically titrates the water with an iodine-based reagent.
-
Calculation: The water content is reported as a weight percentage or in parts per million (ppm). This value should be used to correct the results obtained from CHNS analysis for the most accurate elemental composition of the pure ionic liquid.
Method Comparison and Overall Analytical Strategy
No single technique can provide a complete picture. A validated, multi-faceted approach is required for the definitive characterization of [C10MIm][Br].
| Analytical Technique | Purpose | Information Provided | Key Advantages | Limitations |
| CHN(S) Analysis | Quantify core organic elements | %C, %H, %N | High precision and accuracy for C, H, N.[5] | Does not detect halogen; water content can skew results. |
| Ion Chromatography | Quantify anion and halide impurities | %Br, ppm Cl⁻, I⁻ | Gold standard for halide analysis; high sensitivity.[1][8] | Requires sample dilution; does not analyze the cation. |
| Karl Fischer Titration | Quantify water content | %H₂O or ppm H₂O | Highly specific and sensitive to water.[1] | Only measures water content. |
| ¹H NMR Spectroscopy | Structural confirmation & purity | Cation structure, presence of organic impurities. | Provides detailed structural information; can detect solvent residues.[3] | Quantitative analysis requires an internal standard; less precise than combustion analysis for elemental ratios. |
| ICP-OES/MS | Detect trace metal impurities | ppm/ppb of metallic elements | Excellent for detecting trace metals from synthesis or storage.[5] | Requires sample digestion; not suitable for C, H, N, Br. |
Visualization: Integrated Analytical Workflow
This diagram illustrates a logical workflow for the comprehensive quality control of a new batch of 1-decyl-3-methylimidazolium bromide.
Caption: Integrated workflow for [C10MIm][Br] analysis.
The Role of Certified Reference Materials (CRMs)
The trustworthiness of any analytical result is directly linked to the quality of the calibration.[2] Certified Reference Materials (CRMs) are indispensable for this purpose. While a specific CRM for [C10MIm][Br] may not be commercially available, method validation is achieved using CRMs for the individual components and elements.
-
For CHNS Analysis: Use organic CRMs with accurately certified mass fractions of C, H, and N, such as acetanilide or urea. These are produced by metrology institutes like NIST or commercial suppliers under ISO 17034 accreditation.
-
For Ion Chromatography: Use single or multi-anion standard solutions with certified concentrations of bromide and chloride. These CRMs are traceable to NIST Standard Reference Materials (SRMs).[8]
Using CRMs for calibration and routine quality checks ensures that the analytical system is performing correctly and that the results are accurate, reproducible, and traceable to international standards.
References
- Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook.
- A Researcher's Guide to the Quantitative Analysis of Impurities in Ionic Liquids. Benchchem.
- What about Ionic Liquids as a ”hot ” Certified Reference Material Candidate to check Your EDS below 1 keV?. Unknown Source.
- Validation results for the chromatographic methods developed here.
- Purity specification methods for ionic liquids. Green Chemistry (RSC Publishing).
- The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. MDPI.
- Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. PMC.
- Quantification of small amounts of ionic liquids in solutions using CHN analysis.
- 1-Decyl-3-methylimidazolium Bromide | C14H27BrN2 | CID 22078297. PubChem.
- Purity specification methods for ionic liquids | Request PDF.
- HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chrom
- Certified Reference M
- Elemental Analysis. NUS Chemistry.
- Ion Chrom
- Ionic Liquids as a Reference Material Candidate for the Quick Performance Check of Energy Dispersive X-ray Spectrometers for the Low Energy Range below 1 keV. PMC.
- Chapter 2. Unknown Source.
- Ionic Liquids in Analytical Chemistry. Academia.edu.
- Certified Reference Materials : National Metrology Institute of Japan (NMIJ). AIST.
- CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Applic
- Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Inform
- Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega.
- 1-dodecyl-3-methylimidazolium bromide(61546-00-7) 1 h nmr. ChemicalBook.
- Alkene- and Alkyne- Substituted Methylimidazolium Bromides: Structural Effects and Physical properties (Preprint). DTIC.
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Safety Operating Guide
Physicochemical Hazard Profiling & Segregation Logic
The disposal of specialized ionic liquids (ILs) such as 1-decyl-3-methylimidazolium requires a nuanced approach that goes beyond standard organic solvent protocols. As an application scientist, I emphasize that safe chemical management begins with understanding the physical and chemical behavior of the molecule.
Unlike volatile organic compounds (VOCs), 1-decyl-3-methylimidazolium features near-zero vapor pressure, high viscosity, and extraordinary thermal stability[1]. Furthermore, the long decyl (
Below is the authoritative, step-by-step operational guide for the containment, segregation, and disposal of 1-decyl-3-methylimidazolium waste, grounded in EPA, ACS, and standard Safety Data Sheet (SDS) guidelines.
Before disposing of 1-decyl-3-methylimidazolium, you must identify its counterion. The imidazolium cation itself causes skin irritation (H315) and serious eye irritation (H319)[3][4]. However, the paired anion dictates the ultimate hazardous waste classification and the vendor's destruction method (typically incineration).
The Causality of Segregation: When subjected to high-temperature incineration, halide counterions (Cl⁻, Br⁻) generate corrosive hydrogen halide gases (HCl, HBr). Fluorinated anions—such as tetrafluoroborate (BF₄⁻) or bis(trifluoromethanesulfonyl)imide (TFSI⁻)—liberate highly toxic hydrogen fluoride (HF) and sulfur oxides (SOx) upon thermal decomposition. If fluorinated IL waste is mixed with standard organic waste, it can damage standard incinerators. Fluorinated waste must be routed to specialized facilities equipped with alkaline scrubbers.
Table 1: Segregation and Compatibility Matrix for 1-Decyl-3-methylimidazolium Salts
| Counterion Type | Typical Examples | Primary Chemical Hazard | Segregation Category | Required Incineration Method |
| Halide | Chloride [Cl]⁻, Bromide[Br]⁻ | Corrosive gas upon heating | Halogenated Organic Waste | Standard w/ Acid Scrubber |
| Organic | Acetate [OAc]⁻ | Mild irritant | Non-Halogenated Organic | Standard Thermal Destruction |
| Fluorinated | [BF₄]⁻, [PF₆]⁻, [TFSI]⁻ | HF generation upon heating | Strictly Segregated Fluorinated Waste | High-Temp w/ Alkaline Scrubber |
Operational Waste Management Workflow
Phase A: Establishing the Satellite Accumulation Area (SAA)
Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, hazardous waste must be managed at the point of generation.
-
Container Selection: Use high-density polyethylene (HDPE) or glass carboys. Ensure the container is compatible with the specific counterion (e.g., avoid glass if there is any risk of HF generation from decomposed fluorinated anions).
-
Labeling: Label the container explicitly as "Hazardous Waste"[5]. Do not use abbreviations like "[C10mim][Cl]". Write out the full chemical name: 1-Decyl-3-methylimidazolium chloride[5].
-
Volume Control: SAA rules mandate that once a container is 90% full, it must be reported to Environmental Health and Safety (EH&S) and removed to a central accumulation area within 3 days (72 hours)[5].
Phase B: Routine Liquid Disposal Protocol
Because ionic liquids are strictly prohibited from drain disposal due to their environmental persistence and toxicity to wastewater microbiota[3][6], follow this collection protocol:
-
Transfer: Use dedicated, disposable pipettes to transfer the viscous IL into the designated hazardous waste container.
-
Rinsing: Triple-rinse the original reaction vessel with a compatible, volatile organic solvent (e.g., acetone or ethanol) to reduce the viscosity and remove residual IL[7].
-
Commingling: Discharge the rinseate directly into the same SAA hazardous waste container, provided the solvent is chemically compatible with the IL[7].
-
Sealing: Keep the waste container tightly closed at all times unless actively adding waste. Leaving funnels in the container is a direct violation of laboratory safety standards[5].
Phase C: Spill Decontamination Protocol
Ionic liquids do not evaporate. A spill left uncleaned will remain indefinitely, creating a severe slip hazard and cross-contamination risk.
-
Containment: Immediately isolate the spill area. Wear appropriate PPE, including nitrile gloves and tightly sealed safety goggles[8].
-
Absorption: Because of the IL's high viscosity, do not use water. Apply a dry, inert absorbent material such as dry sand, earth, or a commercial silica-based spill pad directly onto the spill[4][8].
-
Collection: Mechanically sweep the saturated absorbent into a solid hazardous waste container.
-
Solvent Wash (Critical Step): Wipe down the affected surface with a rag soaked in a solvent (like isopropanol or acetone) to dissolve the remaining highly viscous IL film.
-
Final Disposal: Dispose of the contaminated rags and absorbents as solid hazardous waste[3].
Waste Routing Logic
The following logical flowchart illustrates the decision-making process for disposing of 1-decyl-3-methylimidazolium based on its counterion chemistry.
Waste routing logic for 1-decyl-3-methylimidazolium based on counterion chemistry.
References
-
ChemSrc. "1-Decyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide Safety Data Sheet".[8] URL: [Link]
-
American Chemical Society (ACS). "Hazardous Waste and Disposal Guidelines".[6] URL: [Link]
-
Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines".[5] URL: [Link]
-
Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document".[2] URL: [Link]
-
Vanderbilt Environmental Health and Safety. "Guide to Laboratory Sink/Sewer Disposal of Wastes".[7] URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. epa.gov [epa.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. CAS#:433337-23-6 | 1-Decyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imid | Chemsrc [chemsrc.com]
Personal protective equipment for handling 1-Decyl-3-methylimidazolium
An advanced understanding of chemical logistics and safety is paramount when working with highly specialized ionic liquids. 1-Decyl-3-methylimidazolium (frequently handled as the chloride salt, [C10MIM][Cl]) is a surface-active ionic liquid increasingly utilized in green catalysis, electrochemical energy storage, and materials science.
As a Senior Application Scientist, I have designed this guide to move beyond generic safety data. This document outlines a self-validating, step-by-step operational pipeline that prioritizes mechanistic understanding—explaining why specific personal protective equipment (PPE) and workflows are necessary to maintain laboratory safety and scientific integrity.
Mechanistic Hazard Profile & Risk Assessment
Treating [C10MIM][Cl] as a standard laboratory salt is a critical operational error. This ionic liquid is fundamentally an amphiphilic molecule. The 10-carbon (decyl) alkyl chain is highly lipophilic, granting the compound potent surfactant-like properties.
When exposed to biological tissues, the decyl chain embeds itself into cellular phospholipid bilayers[1]. This interaction reduces the gel-to-fluid transition temperature of the lipid membrane and drives the formation of localized nanodomains, which critically compromise membrane integrity and enhance permeability[2]. This direct physical disruption of the cellular barrier is the mechanistic cause of its pronounced toxicity in human epithelial models (e.g., Caco-2 cells) compared to shorter-chain imidazolium derivatives[3].
Consequently, [C10MIM][Cl] carries Category 2 classifications for both Skin Irritation (H315) and Serious Eye Irritation (H319)[4].
Table 1: Hazard Profile & Causality
| Parameter | Value / Classification | Mechanistic Causality |
| Alkyl Chain Length | 10 Carbons (Decyl) | High lipophilicity enhances penetration and structural reorganization of lipid bilayers, causing disruptive nanodomain formation[2]. |
| Skin Irritation | Category 2 (H315) | Amphiphilic nature disrupts epidermal cell membranes, leading to acute localized inflammation and heightened permeability[1][4]. |
| Eye Irritation | Category 2 (H319) | Direct interaction with corneal lipid structures induces rapid phase transitions, causing severe irritation and potential tissue damage[4]. |
| Cytotoxicity | High (Relative) | Inhibits cellular transport and induces greater membrane permeability compared to shorter-chain imidazolium ionic liquids[3]. |
Personal Protective Equipment (PPE) Architecture
To effectively isolate the operator from the lipophilic hazards of [C10MIM][Cl], PPE selection must be intentional and rigorously applied.
-
Hand Protection (Double Gloving): Standard disposable nitrile gloves are mandatory[5]. Because the decyl chain is a powerful penetrant, double-gloving is highly recommended during bulk transfers. The outer glove acts as a sacrificial barrier against the viscous liquid; if contaminated, it must be removed immediately to prevent gradual permeation to the inner glove.
-
Eye Protection: Chemical safety goggles paired with a face shield. Standard safety glasses with side shields are entirely insufficient, as they do not provide a hermetic seal against splashing viscous liquids that cause severe Category 2 eye irritation[4].
-
Respiratory Protection: Ionic liquids possess famously low vapor pressures, meaning ambient inhalation risk is typically low. However, if the experimental workflow involves aggressive sonication, heating, or aerosolization, an ABEK (EN14387) respirator filter must be utilized to capture organic vapors and potential acid gas byproducts[5].
-
Body Protection: A flame-retardant lab coat and a heavy-duty, chemical-resistant apron are required to prevent the ionic liquid from saturating porous clothing fabrics and maintaining prolonged contact with the skin.
Standard Operating Procedure (SOP): Handling & Workflow
The physical state of [C10MIM][Cl] is a viscous liquid[4]. High viscosity can lead to pipetting errors, air bubble entrainment, and sudden pressure drops that cause splashing.
Step-by-Step Experimental Workflow
-
Preparation & Environmental Control: Conduct all handling inside a certified, actively venting fume hood to mitigate any risk of aerosol exposure. Clear the workspace of water sources, as[C10MIM][Cl] is hygroscopic.
-
Pre-Warming (Optional but Recommended): If the liquid is excessively viscous at room temperature, gently warm the sealed container in a 35°C water bath for 10 minutes prior to use. This reduces the viscosity, ensuring highly accurate volumetric transfer and minimizing the risk of droplet recoil.
-
Transfer & Weighing: Use positive displacement pipettes or dedicated glass syringes rather than standard air-displacement pipettes. This prevents the viscous liquid from clinging to the inside of the tip, ensuring accurate stoichiometry for your downstream reaction.
-
Decontamination: Once the transfer is complete, immediately wipe down the exterior of the reagent bottle with a dry, lint-free wipe before returning it to an inert, moisture-free storage environment (e.g., an argon-purged desiccator).
Workflow for [C10MIM] handling: details PPE requirements, transfer protocols, and spill response.
Spill Management & Disposal Plan
Because [C10MIM][Cl] is a highly effective surfactant, do not use water as the primary cleaning agent for a spill. Introducing water will immediately generate a slippery, micellar emulsion that expands the contamination zone and is exceptionally difficult to remove from laboratory surfaces.
Spill Mitigation Steps:
-
Isolate: Evacuate non-essential personnel and cordon off the spill area.
-
Absorb: Cover the spill entirely with an inert, dry absorbent such as vermiculite, dry sand, or proprietary chemical spill pads[4]. Allow 15 minutes for capillary action to draw the viscous liquid into the matrix.
-
Collect: Use non-sparking plastic tools to sweep the saturated absorbent into a chemically inert, leak-proof High-Density Polyethylene (HDPE) waste container.
-
Secondary Wash: Only after the bulk liquid is removed should you wash the isolated surface with a concentrated detergent solution to break down any residual lipophilic film.
Table 2: Logistical Disposal Plan
| Phase | Action Required | Mechanistic & Logistical Reasoning |
| Packaging | Seal waste in HDPE drums labeled as Hazardous Chemical Waste. | Prevents moisture ingress and secondary contamination during transit. |
| Destruction | Must be processed by an approved chemical disposal contractor via incineration[6]. | High-temperature thermal decomposition is required to permanently break the stable imidazolium ring structure. |
| Emission Control | Ensure the facility utilizes flue gas scrubbing[7]. | High-temperature combustion of chloride-containing ionic liquids generates toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas, which must be neutralized prior to atmospheric release. |
References
-
Quaternary Ammonium Salt , "1-Decyl-3-Methylimidazolium Hexfluorophosphate MSDS/SDS". Available at: [Link]
-
ResearchGate (QSAR Study) , "Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study". Available at:[Link]
-
XiXisys , "GHS 11 (Rev.11) SDS Word 下载CAS: 244193-56-4 Name". Available at: [Link]
-
NIH (PMC Review) , "Ionic liquids meet lipid bilayers: a state-of-the-art review". Available at:[Link]
-
ACS Publications , "Structural Reorganizations and Nanodomain Emergence in Lipid Membranes Driven by Ionic Liquids". Available at:[Link]
Sources
- 1. Ionic liquids meet lipid bilayers: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1-Decyl-3-methylimidazolium chloride 96 171058-18-7 [sigmaaldrich.com]
- 6. 1-Decyl-3-Methylimidazolium Hexfluorophosphate MSDS/SDS | Supplier & Distributor [quaternary-ammonium-salt.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 244193-56-4 Name: 1-Decyl-3-methylimidazolium tetrafluoroborate [xixisys.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
